molecular formula C20H21N5O3S2 B2735638 2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE CAS No. 1358226-20-6

2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE

Cat. No.: B2735638
CAS No.: 1358226-20-6
M. Wt: 443.54
InChI Key: NFJDMHDLFWWWOE-UHFFFAOYSA-N
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Description

2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a cyclopropyl group, a methoxybenzoyl moiety, and a pyrazolo[4,3-c]pyridine scaffold, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: It can be used to study the interaction of small molecules with biological targets such as enzymes and receptors.

    Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.

    Industrial Applications: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE is unique due to its combination of structural features, including the pyrazolo[4,3-c]pyridine scaffold, which is not commonly found in other similar compounds. This unique structure may confer specific biological activities and properties that make it valuable for scientific research and potential therapeutic applications .

Properties

IUPAC Name

11-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S2/c1-13-4-7-22(8-5-13)16(26)12-24-20(28)25-15-6-10-30-17(15)18(27)23(19(25)21-24)11-14-3-2-9-29-14/h2-3,6,9-10,13H,4-5,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJDMHDLFWWWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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